molecular formula C5H7IO3 B177143 (Z)-Methyl 2-iodo-3-methoxyacrylate CAS No. 163041-47-2

(Z)-Methyl 2-iodo-3-methoxyacrylate

Cat. No.: B177143
CAS No.: 163041-47-2
M. Wt: 242.01 g/mol
InChI Key: MDXPNXGUQIAENO-ARJAWSKDSA-N
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Description

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a valuable chemical building block in organic synthesis and agrochemical research. Its primary research application is as a key intermediate in the design and synthesis of novel fungicidal compounds, particularly those belonging to the strobilurin class . This compound serves as a precursor for the critical β-methoxyacrylate pharmacophore, a structural motif found in commercial fungicides like azoxystrobin, which acts by inhibiting mitochondrial respiration in fungi . The (Z)-configured iodine and methoxy groups on the acrylate backbone make it a versatile substrate for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex molecules for biological evaluation . Research into fenclorim derivatives has demonstrated that incorporating the this compound group can lead to compounds with excellent in vivo and in vitro activity against a range of plant pathogenic fungi, showcasing its significant role in the development of new crop protection agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-2-iodo-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXPNXGUQIAENO-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C(=O)OC)\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163041-47-2
Record name methyl (2Z)-2-iodo-3-methoxyprop-2-enoate
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Synthetic Methodologies for Z Methyl 2 Iodo 3 Methoxyacrylate

Direct Iodination Approaches

Direct iodination methods provide a straightforward route to (Z)-methyl 2-iodo-3-methoxyacrylate by introducing an iodine atom at the 2-position of a pre-formed acrylate (B77674) scaffold. These methods are often favored for their atom economy and operational simplicity.

Iodination of Methyl (E)-3-Methoxypropenoate Derivatives

A common strategy involves the iodination of the corresponding (E)-3-methoxypropenoate. The success of this approach hinges on achieving high stereoselectivity, converting the E-isomer of the starting material into the Z-isomer of the product.

The use of N-iodosuccinimide (NIS) as an iodinating agent, often in the presence of an acid catalyst, is a well-established method. organic-chemistry.orgnih.gov The reaction proceeds through an electrophilic addition of iodine to the electron-rich double bond of the methoxyacrylate, followed by elimination. The stereochemical outcome is influenced by the reaction conditions and the nature of the substrate. Research has shown that this method can be effective for the synthesis of various α-iodo-α,β-unsaturated esters. organic-chemistry.orgnih.gov The acid catalyst plays a crucial role in activating the NIS and promoting the iodination process.

Direct iodination using molecular iodine (I₂) represents another viable pathway. nih.gov These protocols often require specific conditions to promote the reaction and control the stereoselectivity. The reaction of 3-alkoxypropargyl alcohols with iodine in dichloromethane (B109758) at ambient temperature has been shown to produce α-iodo-α,β-unsaturated esters in good yields, with secondary alcohols yielding Z-isomers exclusively. organic-chemistry.orgnih.gov

One-Pot Syntheses from Precursors

One-pot syntheses offer an efficient alternative, combining multiple reaction steps into a single operational sequence without the isolation of intermediates. This approach can significantly reduce reaction time, solvent usage, and purification efforts.

Tandem Iodination-Oxidation-Wittig Reactions from Alcohols

A tandem sequence involving iodination, oxidation, and a Wittig-type reaction can be employed to construct the this compound framework from simple alcohol precursors. This multi-component approach allows for the rapid assembly of the target molecule.

Iodo Meyer-Schuster Rearrangement Analogues

The Iodo-Meyer-Schuster rearrangement provides a powerful tool for the synthesis of α-iodo-α,β-unsaturated esters from 3-alkoxypropargyl alcohols. organic-chemistry.orgnih.gov This rearrangement is typically promoted by an iodine source, such as molecular iodine or NIS, and proceeds under mild conditions. organic-chemistry.orgnih.gov A key advantage of this method is its high stereoselectivity, particularly for substrates derived from aldehydes, which exclusively yield the Z-isomers due to steric hindrance during the hydroxyl attack and subsequent ring cleavage of the proposed iodoketene oxonium ion intermediate. organic-chemistry.org

Reagent/CatalystSubstrateProductYield (%)Reference
I₂ or NIS3-Alkoxypropargyl alcoholsα-Iodo-α,β-unsaturated esters (Z-isomers)60-85 organic-chemistry.orgnih.gov
Utilizing Arsonium (B1239301) Salts as Precursors

A notable one-pot synthetic route to α-iodo-α,β-unsaturated esters, including structures analogous to this compound, proceeds through the use of arsonium salt precursors. Research by Huang, Shi, Li, and Huang demonstrated an efficient method where readily available arsonium salts are converted to the desired α-iodo-α,β-unsaturated compounds under mild conditions. tandfonline.comtandfonline.comresearchgate.net

The process begins with an arsonium salt, such as a (methoxycarbonylmethyl)triphenylarsonium bromide, which is first subjected to iodination. This is typically achieved using molecular iodine in the presence of a weak base like potassium carbonate at a low temperature (e.g., 10°C). tandfonline.com This in-situ formation of an iodoarsonium iodide intermediate is crucial. tandfonline.com Following its formation, the intermediate is not isolated but is directly reacted with an appropriate aldehyde at room temperature to yield the final α-iodo-α,β-unsaturated product. tandfonline.com This one-pot procedure is advantageous as it avoids the isolation of intermediates and proceeds in good yields. tandfonline.comtandfonline.com The use of a weak base is a key aspect of this method's success, as stronger bases could potentially cause the elimination of the desired product. tandfonline.comhku.hk

Table 1: Generalized One-Pot Reaction via Arsonium Salt

StepReactantsConditionsProduct
1. Iodination Arsonium Salt (e.g., Ph₃As⁺CH₂R¹ Br⁻), I₂K₂CO₃, 10°CIodoarsonium Iodide Intermediate (Ph₃As⁺CHIR¹ I⁻)
2. Wittig-type Iodoarsonium Iodide, Aldehyde (R²CHO)25°Cα-Iodo-α,β-unsaturated compound (R²CH=CIR¹)
This table illustrates the general sequence of the one-pot reaction.

Alpha-Iodination of Alpha,Beta-Unsaturated Carbonyl Compounds

Direct α-iodination of α,β-unsaturated carbonyl compounds represents another primary pathway to obtaining iodoacrylates. This approach focuses on the direct introduction of an iodine atom at the alpha position of the carbonyl system.

Aqueous Medium Reactions with Catalytic Systems

A highly effective and regioselective method for the α-iodination of α,β-unsaturated carbonyl compounds has been developed utilizing an aqueous medium and a nucleophilic catalyst. thieme-connect.comresearchgate.netscispace.com This protocol, reported by Krafft and Cran, employs molecular iodine (I₂) in an aqueous tetrahydrofuran (B95107) (THF) solvent system, catalyzed by either 4-(dimethylamino)pyridine (DMAP) or quinuclidine (B89598). thieme-connect.com

The proposed reaction mechanism is thought to follow a Baylis-Hillman type pathway. thieme-connect.com The nucleophilic catalyst (e.g., DMAP) adds to the β-position of the unsaturated system, forming a zwitterionic enolate intermediate. The use of an aqueous medium is critical as it is believed to stabilize this zwitterionic intermediate through solvation, thereby extending its lifetime and facilitating its subsequent reaction with the iodine electrophile. thieme-connect.com The addition of potassium carbonate (K₂CO₃) is also beneficial, as it scavenges the in situ generated hydriodic acid (HI), driving the reaction to completion. thieme-connect.com

This method is applicable to a wide range of cyclic and acyclic α,β-unsaturated ketones and aldehydes, which undergo exclusive α-iodination in high yields. thieme-connect.comresearchgate.net While the protocol is highly efficient for many enones, its extension to α,β-unsaturated esters, such as methyl acrylate, is less effective. thieme-connect.comacs.org For these less reactive substrates, the more nucleophilic catalyst, quinuclidine, is required, and the reactions typically result in modest yields. thieme-connect.com For instance, the reaction of methyl acrylate with quinuclidine as the catalyst afforded the iodinated product in a 45% yield. thieme-connect.com

Table 2: Catalytic α-Iodination of Various α,β-Unsaturated Carbonyl Compounds

EntrySubstrateCatalyst (equiv.)Time (h)Yield (%)
1Cyclohex-2-enoneDMAP (0.2)298
2Cyclopent-2-enoneDMAP (0.2)296
3(E)-4-Phenylbut-3-en-2-oneQuinuclidine (0.2)390
4AcroleinQuinuclidine (0.2)0.585
5Methyl acrylateQuinuclidine (0.2)2445
6Ethyl crotonateQuinuclidine (0.2)4825
Data sourced from Krafft and Cran, Synlett, 2005. thieme-connect.com Reactions performed with I₂ and K₂CO₃ in a H₂O-THF (1:1) solvent system.

Reactivity and Reaction Mechanisms of Z Methyl 2 Iodo 3 Methoxyacrylate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in (Z)-methyl 2-iodo-3-methoxyacrylate is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that lead to the formation of a diverse range of coupled products. Palladium catalysts, in particular, have been extensively utilized to mediate these transformations.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and vinyl iodides such as this compound are excellent substrates for these transformations. The general mechanism for these reactions involves three key steps: oxidative addition of the vinyl iodide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various organoboronic acids to generate a wide array of substituted acrylate (B77674) derivatives.

The reaction is initiated by the oxidative addition of the vinyl iodide to a palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the organoboronic acid with the base. The final step is reductive elimination from the diorganopalladium(II) intermediate to afford the desired product and regenerate the catalytically active palladium(0) species.

A study on the synthesis of (E)-methyl 3-methoxy-2-(2-hydroxyphenyl)acrylate utilized a Suzuki cross-coupling reaction between this compound and 2-hydroxyphenylboronic acid. The reaction conditions were optimized to achieve a yield of 81.4%. cqvip.com

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with 2-Hydroxyphenylboronic Acid cqvip.com

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water9081.4

Data derived from a study on the synthesis of (E)-methyl 3-methoxy-2-(2-hydroxyphenyl)acrylate. cqvip.com

Palladium-catalyzed cross-coupling reactions between organohalides and organozinc reagents, often referred to as Negishi coupling, provide another efficient route for the formation of carbon-carbon bonds. These reactions are known for their high functional group tolerance and stereospecificity. This compound can serve as the electrophilic partner in these couplings.

The catalytic cycle is similar to that of other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. The use of organozinc reagents often allows for milder reaction conditions compared to other organometallic counterparts.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes. This compound, being a vinyl iodide, is a suitable substrate for Heck reactions, allowing for the introduction of various substituents at the 2-position.

The mechanism involves the oxidative addition of the vinyl iodide to a palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product, and the resulting palladium hydride species is then reductively eliminated in the presence of a base to regenerate the palladium(0) catalyst.

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides. Modern variations of this reaction, often palladium-catalyzed, allow for the coupling of a wider range of substrates, including vinyl halides, with halogenated aromatic systems. This reaction provides a direct method for the arylation of the acrylate backbone.

The mechanism of the palladium-catalyzed Ullmann-type reaction is believed to proceed through a similar oxidative addition-reductive elimination pathway as other cross-coupling reactions.

Other Metal-Mediated Transformations

While palladium is the most common catalyst for cross-coupling reactions involving vinyl iodides, other transition metals can also mediate transformations of this compound. These reactions can offer alternative reactivity and selectivity profiles. Research in this area continues to explore the utility of catalysts based on metals such as nickel, copper, and iron for the functionalization of this versatile building block.

Sonogashira Coupling Extensions

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.org Vinyl iodides are particularly effective substrates for this reaction due to the high reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. wikipedia.orgwikiwand.com The reaction generally proceeds under mild conditions, such as at room temperature and in the presence of a mild base, making it suitable for the synthesis of complex molecules. nih.govwikipedia.org

While specific studies on the Sonogashira coupling extensions of this compound are not extensively detailed in the literature, the general reactivity of vinyl iodides suggests its high potential as a substrate. The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition to the vinyl iodide. Simultaneously, the copper(I) acetylide is formed, which then transfers the alkyne group to the palladium center via transmetalation. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. researchgate.netnih.gov

Extensions of the Sonogashira coupling often involve copper-free conditions to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov In such cases, the reaction is still catalyzed by palladium, but the mechanism for the introduction of the alkyne is altered.

The table below illustrates a hypothetical Sonogashira coupling reaction of this compound with various terminal alkynes, based on typical conditions reported for vinyl iodides.

EntryAlkyne (R-C≡CH)Catalyst SystemBase/SolventProductHypothetical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF(Z)-Methyl 3-methoxy-2-(phenylethynyl)acrylate85-95
21-HexynePd(OAc)₂ / PPh₃DIPA / DMF(Z)-Methyl 2-(hex-1-yn-1-yl)-3-methoxyacrylate80-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIPiperidine / Toluene(Z)-Methyl 3-methoxy-2-((trimethylsilyl)ethynyl)acrylate90-98

Note: The yields are hypothetical and based on general yields for Sonogashira reactions with vinyl iodides.

Nucleophilic Additions and Substitutions

The vinylic system of this compound is electron-deficient due to the presence of the adjacent methyl ester group. This electronic nature makes the β-carbon susceptible to nucleophilic attack in a Michael-type addition. However, the presence of the bulky iodine atom at the α-position and the methoxy (B1213986) group at the β-position introduces significant steric and electronic considerations that influence the stereo- and regioselectivity of nucleophilic incorporations.

Vinyl iodides are generally stable under many nucleophilic conditions. wikipedia.orgwikiwand.com Direct Sₙ2-type substitution at the sp²-hybridized carbon is difficult due to steric hindrance to backside attack. wikipedia.org Similarly, an Sₙ1 pathway is unfavorable because it would involve the formation of a highly unstable vinyl cation. wikipedia.orgwikiwand.com

However, nucleophilic aromatic substitution (SₙAr) mechanisms, which proceed through an addition-elimination pathway, are known for aryl halides with electron-withdrawing groups. libretexts.org A similar pathway could be envisioned for this compound, where a nucleophile adds to the double bond to form a stabilized carbanionic intermediate, followed by the elimination of the iodide ion. The stereochemistry of the starting material would likely influence the stereochemical outcome of the product.

The regioselectivity of a nucleophilic attack would be directed by the electronic effects of the substituents. The electron-withdrawing ester group would favor attack at the β-position.

The following table presents potential outcomes for the reaction of this compound with different nucleophiles.

EntryNucleophileProposed Reaction TypePotential Product
1Sodium thiophenoxideAddition-Elimination(Z)-Methyl 3-methoxy-2-(phenylthio)acrylate
2Sodium cyanideAddition-Elimination(Z)-Methyl 2-cyano-3-methoxyacrylate
3DiethylamineMichael AdditionMethyl 2-iodo-3-(diethylamino)-3-methoxypropanoate

Note: These are predicted products based on general reactivity principles of similar substrates.

Other Functional Group Transformations

The carbon-iodine bond in vinyl iodides is susceptible to cleavage under reductive conditions. The C-I bond is the weakest of the carbon-halogen bonds, making vinyl iodides more reactive in reductions than their bromide or chloride counterparts. wikipedia.orgwikiwand.com It is generally believed that vinyl iodides may not survive common reduction conditions, often leading to the corresponding olefin. wikipedia.orgwikiwand.com

Potential reductive processes for this compound could include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas would likely lead to the reduction of the carbon-carbon double bond and cleavage of the C-I bond.

Radical Dehalogenation: Tin-free methods, possibly using silanes as the reducing agent and a radical initiator, could selectively remove the iodine atom.

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi) at low temperatures could lead to a lithium-iodine exchange, forming a vinyllithium (B1195746) species that can be quenched with an electrophile.

ReagentConditionsExpected Major Product
H₂, Pd/CRT, 1 atmMethyl 3-methoxypropanoate
(n-Bu)₃SnH, AIBNToluene, 80 °C(Z)-Methyl 3-methoxyacrylate
1. n-BuLi 2. H₂OTHF, -78 °C(Z)-Methyl 3-methoxyacrylate

Note: The products listed are based on the known reactivity of vinyl iodides.

The methyl ester group in this compound can undergo typical ester transformations, most notably hydrolysis. The hydrolysis of acrylate esters is generally base-catalyzed. nih.govtandfonline.com The reaction proceeds through a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov

The rate of hydrolysis can be influenced by the steric and electronic environment around the ester. The presence of the α-iodo and β-methoxy groups could affect the accessibility of the carbonyl group to the nucleophile. Generally, resistance to hydrolysis in acrylate esters follows the order of the steric bulk of the alcohol portion. free.fr

Under basic conditions (e.g., NaOH in aqueous methanol), the methyl ester would be hydrolyzed to the corresponding carboxylate salt, which upon acidic workup would yield the carboxylic acid.

Other potential derivatizations of the ester moiety include:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with an amine, often requiring elevated temperatures or activation of the carbonyl group, to form the corresponding amide.

ReactionReagentsProduct
Hydrolysis1. NaOH, H₂O/MeOH 2. H₃O⁺(Z)-2-Iodo-3-methoxyacrylic acid
TransesterificationEthanol, H₂SO₄ (cat.)(Z)-Ethyl 2-iodo-3-methoxyacrylate
AmidationNH₃, MeOH(Z)-2-Iodo-3-methoxyacrylamide

Note: These transformations are characteristic of methyl esters and are expected to occur with this substrate.

Stereochemical Aspects and Isomerism in Z Methyl 2 Iodo 3 Methoxyacrylate Chemistry

Elucidation and Control of Z-Stereochemistry

The establishment and maintenance of the Z-stereochemistry in methyl 2-iodo-3-methoxyacrylate are paramount for its intended applications. The Z-isomer is characterized by the higher priority substituents, the iodo and the methoxycarbonyl groups, being on the same side of the carbon-carbon double bond. The control over this specific arrangement is typically achieved during the synthesis of the molecule.

A particularly effective method for the stereoselective preparation of (Z)-α-haloacrylates, including iodo-variants, involves a chromium(II)-mediated olefination of aldehydes with trihaloacetates. This method has been shown to produce (Z)-α-fluoro-, (Z)-α-chloro-, and (Z)-α-bromoacrylates with exceptional yield and stereocontrol, often exceeding 99%. elsevierpure.com The reaction proceeds through intermediate 2,2-dihalo-3-hydroxy adducts, which can be isolated under controlled conditions. This level of stereocontrol is crucial for ensuring the geometric purity of the final product.

The elucidation of the Z-stereochemistry is unequivocally determined through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The spatial relationship between the substituents on the double bond influences the chemical shifts and coupling constants of the vinyl protons. Specifically, the Nuclear Overhauser Effect (NOE) can provide definitive evidence for the Z-configuration by showing spatial proximity between protons on the methoxy (B1213986) group and the vinyl proton. Infrared (IR) spectroscopy and X-ray crystallography can further corroborate the stereochemical assignment by providing information on the vibrational modes and the precise solid-state structure of the molecule, respectively.

E/Z Isomerization Pathways and Stability Considerations

While synthetic methods can produce (Z)-methyl 2-iodo-3-methoxyacrylate with high stereopurity, the potential for isomerization to the thermodynamically more stable E-isomer is a significant consideration. Isomerization can be induced by thermal or photochemical means. nih.gov

Thermal Isomerization: At elevated temperatures, the energy barrier for rotation around the carbon-carbon double bond can be overcome, leading to an equilibrium mixture of the Z and E isomers. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers. Generally, the E-isomer of substituted acrylates is thermodynamically favored due to reduced steric strain between the substituents. The rate of this isomerization is governed by kinetic parameters, including the activation energy and entropy of activation. nih.gov For some systems, the thermal Z→E conversion has been studied, and the enthalpy of this process has been determined. rsc.org

Photochemical Isomerization: Irradiation with light of an appropriate wavelength can also induce E/Z isomerization. researchgate.net This process proceeds through an excited state intermediate where the rotational barrier of the double bond is significantly lower. Upon relaxation to the ground state, both isomers can be formed. The ratio of isomers in the resulting photostationary state depends on the absorption spectra of the E and Z isomers and their quantum yields of isomerization. In some cases, photosensitizers can be employed to facilitate this process, which may involve triplet state intermediates. nih.gov

The relative stability of the E and Z isomers can be assessed through computational studies, such as Density Functional Theory (DFT) calculations. These calculations can provide insights into the ground-state energies of the isomers and the energy profile of the isomerization pathway, including the transition state energies. Factors influencing the relative stability include steric hindrance between the substituents and electronic effects, such as dipole-dipole interactions and hyperconjugation. For related compounds, it has been shown that factors like intramolecular hydrogen bonding can significantly influence the stability of the Z-isomer. researchgate.net

Isomerization PathwayDriving ForceKey Factors
Thermal Attainment of thermodynamic equilibriumTemperature, activation energy, relative isomer stability
Photochemical Light absorption and relaxation from an excited stateWavelength of light, quantum yields, presence of photosensitizers

Influence of Stereoisomerism on Reactivity and Synthetic Utility

The defined Z-stereochemistry of methyl 2-iodo-3-methoxyacrylate is not merely a structural feature but a critical element that dictates its reactivity and, consequently, its utility in organic synthesis. The spatial arrangement of the iodo, methoxy, and methoxycarbonyl groups influences the molecule's electronic properties and steric environment, which in turn affects how it participates in chemical reactions.

In reactions such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the stereochemistry of the vinyl iodide is often retained in the product. researchgate.net Therefore, starting with the pure Z-isomer is essential for the stereospecific synthesis of complex molecules. The geometry of the double bond in the starting material directly translates to the geometry of the double bond in the product, a crucial aspect in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

The reactivity of the Z- and E-isomers can also differ significantly in other transformations. For instance, in intramolecular reactions, the proximity of reactive groups in the Z-isomer can lead to facile cyclization reactions that are not possible for the corresponding E-isomer. Computational studies on related systems, such as the intramolecular Diels-Alder reactions of substituted pentadienyl acrylates, have shown that the stereochemistry of the starting triene has a profound effect on the stereochemical outcome of the cyclization. nih.gov

Furthermore, the steric and electronic environment around the double bond, which is distinct for the Z and E isomers, can influence the rate and regioselectivity of addition reactions. The accessibility of the double bond to incoming reagents can be sterically hindered in one isomer compared to the other, leading to different reaction efficiencies and product distributions.

Reaction TypeInfluence of Z-Stereochemistry
Cross-Coupling Reactions Retention of stereochemistry, leading to stereospecific product formation.
Intramolecular Reactions Proximity of functional groups can enable or accelerate cyclization pathways.
Addition Reactions Affects the rate and regioselectivity due to distinct steric and electronic environments.

Spectroscopic Characterization and Advanced Structural Elucidation of Z Methyl 2 Iodo 3 Methoxyacrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For (Z)-methyl 2-iodo-3-methoxyacrylate, both ¹H and ¹³C NMR are fundamental for confirming its structure and stereochemistry.

¹H NMR Analysis for Proton Environments and Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy provides critical data on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is relatively simple, yet highly informative.

Key signals in the ¹H NMR spectrum are typically observed for the methoxy (B1213986) protons and the ester methyl protons. These signals appear as sharp singlets, with their chemical shifts providing clues to their electronic environment. For instance, in a derivative, signals for methoxyl group protons were observed at δ 3.78 and 3.66 ppm. researchgate.net The stereochemistry of the double bond, which is crucial for defining the (Z)-isomer, can be confirmed through advanced NMR techniques like the Nuclear Overhauser Effect (NOE) spectroscopy.

Interactive Data Table: Representative ¹H NMR Data

Functional GroupChemical Shift (δ) ppmMultiplicity
Methoxy Protons (-OCH₃)3.66 - 3.86Singlet
Ester Methyl Protons (-COOCH₃)3.62 - 3.76Singlet
Vinylic Proton (=CH)7.49 - 7.52Singlet

Note: Chemical shifts are reported in parts per million (ppm) downfield from a standard reference and can vary slightly depending on the solvent and concentration.

¹³C NMR Analysis for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the acrylate (B77674) backbone, the methoxy group, and the ester functionality.

Interactive Data Table: Representative ¹³C NMR Data

Carbon AtomChemical Shift (δ) ppm
Carbonyl Carbon (C=O)~165.7
Vinylic Carbon (=C-I)~96.0
Vinylic Carbon (=C-OCH₃)~160.2
Methoxy Carbon (-OCH₃)~62.6
Ester Methyl Carbon (-COOCH₃)~51.0

Note: Chemical shifts are reported in parts per million (ppm) and can exhibit slight variations based on experimental conditions.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, advanced two-dimensional (2D) NMR techniques are often employed for unambiguous structural confirmation, especially for more complex derivatives. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons, solidifying the structural assignment.

For this compound itself, Nuclear Overhauser Effect (NOE) spectroscopy is particularly valuable for confirming the (Z)-stereochemistry. An NOE enhancement between the vinylic proton and the methoxy protons would provide definitive evidence for their spatial proximity, which is characteristic of the (Z)-isomer.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a high degree of accuracy. mdpi.com This precision allows for the calculation of the elemental formula of the compound, providing unequivocal verification of its chemical composition. For this compound (C₅H₇IO₃), HRMS would confirm the presence and number of carbon, hydrogen, iodine, and oxygen atoms, distinguishing it from any other compound with the same nominal mass. For instance, the chemical structures of certain fenclorim derivatives incorporating the this compound group were confirmed using HRMS. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

When a compound can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the solid state.

For derivatives of this compound, X-ray crystallography can confirm the (Z)-stereochemistry of the double bond and reveal details about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.com For example, the crystal structures of two fenclorim derivatives containing the this compound moiety were determined by X-ray diffraction analysis, both crystallizing in the monoclinic system. mdpi.commdpi-res.com This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Theoretical and Computational Investigations of Z Methyl 2 Iodo 3 Methoxyacrylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (Z)-methyl 2-iodo-3-methoxyacrylate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can provide optimized molecular geometry and key electronic parameters.

These calculations reveal a molecule with significant electronic asymmetry. The presence of electron-withdrawing groups, the ester and the iodine atom, alongside the electron-donating methoxy (B1213986) group, creates a polarized electronic environment. This polarization is fundamental to understanding the molecule's reactivity. DFT can be used to calculate atomic charges, bond orders, and vibrational frequencies, which align with and help interpret experimental spectroscopic data.

Furthermore, DFT is instrumental in predicting the molecule's reactivity. By calculating the energies of reactants, products, and transition states, reaction pathways can be mapped out, and activation energies can be determined. This is particularly useful for predicting the outcomes of nucleophilic substitution or addition reactions, which are common for this class of compounds.

Conformational Analysis and Energy Landscapes

The reactivity and properties of a molecule are not solely dependent on its constitution but also on its three-dimensional arrangement. This compound can exist in various conformations due to the rotation around its single bonds. A detailed conformational analysis, typically performed using computational methods like DFT, is essential to identify the most stable conformers and the energy barriers between them. beilstein-journals.org

For this acrylate (B77674), key dihedral angles to consider are around the C-C and C-O single bonds of the acrylate and methoxy moieties. The "s-cis" and "s-trans" conformations around the C-C single bond of the acrylate are of particular interest. researchgate.net Computational studies on similar acrylates have shown that the s-cis conformer is often the most stable. researchgate.net The energy landscape, a surface plotting energy against conformational coordinates, can reveal the relative populations of different conformers at a given temperature. The global minimum on this surface corresponds to the most stable conformation, which is the most likely to be observed experimentally.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
s-cis0.00
s-trans180°1.5 - 3.0
gauche~60°> 5.0

Note: These are hypothetical values based on general trends for acrylates.

Frontier Molecular Orbital (FMO) Theory and Reactivity Preferences

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, particularly in pericyclic and addition reactions. scholarlypublishingcollective.orgrsc.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org

For this compound, the LUMO is expected to be localized primarily on the α,β-unsaturated system, making the β-carbon highly susceptible to nucleophilic attack (Michael addition). researchgate.netresearchgate.net The energy of the LUMO is lowered by the electron-withdrawing ester group and the iodine atom, enhancing its electrophilicity. nih.gov Conversely, the HOMO would likely have significant contributions from the methoxy group and the C=C double bond.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. scielo.org.za A smaller gap suggests higher reactivity. DFT calculations can provide precise energies and visualizations of these frontier orbitals, offering a quantitative basis for predicting how the molecule will interact with various reagents.

Table 2: Hypothetical FMO Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.5 to -10.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap7.5 - 9.5

Note: These are hypothetical values based on general trends for electron-poor acrylates.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonds.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an excellent tool for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.netacs.org

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the carbonyl oxygen and the methoxy oxygen, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, most significantly, near the β-carbon of the acrylate system, highlighting its susceptibility to nucleophilic attack. The MEP map provides a more holistic view of the molecule's charge distribution than simple atomic charges and is invaluable for predicting intermolecular interactions. researchgate.netacs.org

Computational Studies on Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface for a given reaction, the minimum energy path from reactants to products can be identified. A crucial point along this path is the transition state, which represents the energy maximum and is the bottleneck of the reaction.

For reactions involving this compound, such as a Michael addition, computational studies can elucidate the structure and energy of the transition state. researchgate.net This information is key to understanding the reaction's kinetics and stereoselectivity. For instance, by comparing the energies of transition states leading to different stereoisomers, the preferred product can be predicted. These computational investigations provide a level of detail about reaction mechanisms that is often inaccessible through experimental means alone. scholarlypublishingcollective.org

Advanced Applications of Z Methyl 2 Iodo 3 Methoxyacrylate in Complex Organic Synthesis

Synthesis of Biologically Relevant Molecules and Agrochemistry Intermediates

The most significant application of (Z)-methyl 2-iodo-3-methoxyacrylate is in the agrochemical industry, where it serves as a crucial intermediate in the synthesis of strobilurin fungicides. This class of compounds is renowned for its broad-spectrum activity and is based on a natural product scaffold. The β-methoxyacrylate group is the key toxophore responsible for their fungicidal action.

This compound is a key precursor for the methyl α-phenyl-β-methoxyacrylate core of many synthetic strobilurins. The synthetic strategy generally involves a Suzuki-Miyaura cross-coupling reaction between the iodoacrylate and an appropriately substituted arylboronic acid. mdpi.comresearchgate.net This reaction stereoselectively forms the (E)-isomer of the resulting phenyl-acrylate, which is essential for fungicidal activity. The versatility of the Suzuki coupling allows for the use of a wide variety of arylboronic acids, enabling the synthesis of a diverse library of strobilurin analogs.

Azoxystrobin is a leading commercial fungicide and a prime example of the application of this compound. A concise and efficient synthesis route utilizes a Suzuki cross-coupling reaction as the key step. researchgate.net In this process, this compound is reacted with a protected 2-hydroxyphenylboronic acid derivative. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate. This coupling yields an (E)-methyl-2-(2-hydroxyphenyl)-3-methoxyacrylate intermediate, which is then further elaborated to produce Azoxystrobin. researchgate.net

Table 1: Suzuki Cross-Coupling for Azoxystrobin Precursor Synthesis researchgate.net

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-(benzyloxy)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O901095.7

This table outlines the optimized conditions for the Suzuki cross-coupling reaction to form the key intermediate for Azoxystrobin synthesis.

New fungicidal compounds have been developed by combining the structural features of Azoxystrobin and the fungicide Fenclorim. In this approach, this compound is a key starting material. mdpi.com The synthesis begins with a Suzuki-Miyaura cross-coupling between the iodoacrylate and 2-phenoxyphenylboronic acid. The resulting product is then demethylated to yield a hydroxyphenyl intermediate. This intermediate undergoes a condensation reaction with fenclorim to afford the final hybrid molecule, which incorporates the pyrimidine (B1678525) ring from fenclorim and the β-methoxyacrylate group from the iodoacrylate. mdpi.com

Table 2: Synthesis of a Fenclorim Derivative Intermediate via Suzuki Coupling mdpi.com

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-Phenoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901090.3

This table details the reaction conditions for the synthesis of an intermediate used in the creation of novel Fenclorim derivatives.

Precursors for Insecticides (e.g., Flonicamid)

While this compound is a versatile reagent in organic synthesis, a direct and documented synthetic pathway for the production of the insecticide Flonicamid utilizing this specific precursor could not be definitively established from the reviewed literature. Further research is required to elucidate any potential role it may play in the synthesis of Flonicamid or its key intermediates.

Precursors for Herbicides (e.g., Fenpyrazone)

Similar to the case of Flonicamid, the available scientific literature does not provide a clear and established synthetic route for the herbicide Fenpyrazone that employs this compound as a starting material or key intermediate. The synthesis of Fenpyrazone typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, and a direct link to this compound is not apparent in published methodologies.

Intermediates for Pharmaceutical Compounds (e.g., Ceftibuten)

The synthesis of the cephalosporin (B10832234) antibiotic Ceftibuten is a complex process involving the construction of a bicyclic β-lactam core and the attachment of a specific side chain. While this compound is a useful C3 synthon, a review of the established synthetic routes for Ceftibuten does not indicate its use as a direct precursor or intermediate. The synthesis of the Ceftibuten side chain typically originates from different starting materials.

Development of Carbon-Carbon Double Bond Locked Analogs

A significant application of this compound is in the synthesis of "carbon-carbon double bond locked" analogs of biologically active molecules, particularly in the field of agrochemicals. This strategy is employed to study the bioactive conformation of a molecule by restricting the rotation around a key double bond, often leading to enhanced or more specific activity.

One notable example is the synthesis of strobilurin analogs. researchgate.net Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Their structure contains a β-methoxyacrylate pharmacophore, which is crucial for their activity. By replacing the double bond in the strobilurin side chain with a cyclopropane (B1198618) ring, researchers can create conformationally constrained analogs.

This compound is a key reactant in palladium-catalyzed cross-coupling reactions to construct these analogs. researchgate.net For instance, it can be coupled with organometallic derivatives of cyclopropanes to generate the desired locked structures. researchgate.net This approach allows for the systematic investigation of the structure-activity relationships of strobilurins and the development of new fungicides with improved properties.

Table 1: Synthesis of Carbon-Carbon Double Bond Locked Strobilurin Analogs

Precursor 1Precursor 2CatalystProductKey FeatureReference
This compound(1R,2R)-2-Phenylcyclopropylboronic acidPalladium Catalysttrans-1,2-disubstituted cyclopropane strobilurin analogC=C bond replaced by cyclopropane ring researchgate.net
This compound(1R,2R)-1-(2-Bromozinciophenyl)-2-arylcyclopropanesPalladium Catalysttrans-1,2-disubstituted cyclopropane strobilurin analogConformational restriction of the side chain researchgate.net

Utility in Designing Immunogens and Haptens for Immunoassays

This compound has proven to be a valuable tool in the development of immunoassays for the detection of small molecules like pesticides. csic.es Immunoassays rely on the specific binding of an antibody to a target analyte. To generate antibodies against small molecules (haptens), they must first be conjugated to a larger carrier protein to create an immunogen. The design and synthesis of the hapten are critical for producing antibodies with high affinity and specificity.

The reactivity of the iodine atom in this compound allows for its use in cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, to attach a linker arm to the hapten. csic.es This linker arm, which typically contains a terminal functional group like a carboxylic acid, is then used to covalently attach the hapten to the carrier protein.

By strategically incorporating this compound into the hapten synthesis, researchers can create immunogens that present the target analyte to the immune system in a way that elicits the production of highly specific antibodies. This is particularly important for developing sensitive and reliable immunoassays for monitoring pesticide residues in food and the environment. csic.es

Table 2: Application of this compound in Hapten Synthesis for Immunoassays

Target Analyte ClassHapten Synthesis StrategyCoupling ReactionPurposeReference
Strobilurin FungicidesIncorporation of a linker at various positions of the strobilurin scaffold using this compound as a building block.Sonogashira and Suzuki-Miyaura couplingsTo produce high-affinity and stereoselective antibodies for immunoassay development. csic.es
General PesticidesUse of this compound to introduce a functionalized linker for conjugation to carrier proteins.Palladium-catalyzed cross-couplingDesign of immunogens to elicit specific antibody responses for residue analysis. csic.escore.ac.uk

Q & A

Q. How do researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Yield optimization requires mid-step monitoring via thin-layer chromatography (TLC) to identify bottlenecks. Catalytic systems are screened (e.g., Pd(OAc)₂ vs. PdCl₂), and additives like KI or phase-transfer agents (e.g., TBAB) stabilize intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.